molecular formula C22H17BrN2S B2754783 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine CAS No. 1829540-62-6

3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine

Cat. No.: B2754783
CAS No.: 1829540-62-6
M. Wt: 421.36
InChI Key: NOBABJIHIKGQQB-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine is a heterocyclic compound that features a thiazole ring, a bromophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

    Substitution: The bromophenyl group allows for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenyl group contributes to the compound’s overall stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, bromophenyl group, and phenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBABJIHIKGQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.